3-(1H-Indazol-4-yl)-propionitrile
Description
3-(1H-Indazol-4-yl)-propionitrile is a nitrile-containing heterocyclic compound featuring an indazole core. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. The propionitrile moiety enhances electrophilicity, making the compound a versatile intermediate in organic synthesis and drug discovery.
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-(1H-indazol-4-yl)propanenitrile |
InChI |
InChI=1S/C10H9N3/c11-6-2-4-8-3-1-5-10-9(8)7-12-13-10/h1,3,5,7H,2,4H2,(H,12,13) |
InChI Key |
SXCQZZRETMVSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key structural differences and molecular properties of 3-(1H-Indazol-4-yl)-propionitrile and its analogs:
Key Observations :
- Indazole Core : The indazole group in the target compound provides two nitrogen atoms, enabling hydrogen bonding and π-π interactions distinct from pyrazole or benzene analogs .
- Electron-Withdrawing Effects: The nitrile group in all compounds enhances electrophilicity, but attached rings modulate reactivity. For example, the benzoxazinone derivative’s ketone group increases polarity compared to the indazole variant.
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